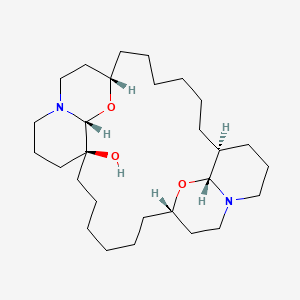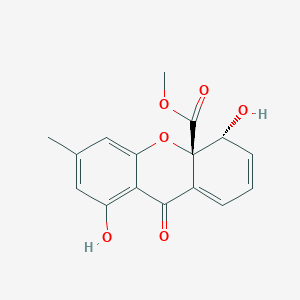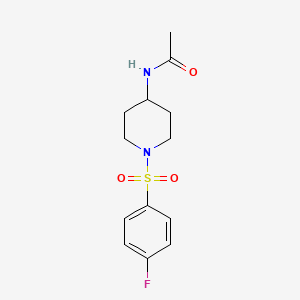
Phlinoside C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phlinoside C is a natural product found in Phlomis linearis and Scutellaria salviifolia with data available.
Applications De Recherche Scientifique
Isolation and Structural Identification
Phlinoside C, a phenylpropanoid glycoside, was isolated from Phlomis linearis and Phlomis lanceolata, two medicinal plants. Its structure was determined through chemical and spectral evidence, as detailed in studies by Çalış et al. (1990) and Nazemiyeh et al. (2007). These studies provided foundational knowledge about the chemical properties and potential applications of this compound in scientific research (Çalış et al., 1990) (Nazemiyeh et al., 2007).
Antibacterial Activity
A significant application of this compound is in antibacterial research. Nazemiyeh et al. (2007) assessed its antibacterial properties against multiple-drug-resistant strains of Staphylococcus aureus. Although this compound showed inactivity at the test concentrations, the research contributes to the understanding of phenylethanoid glycosides in combating antibiotic resistance (Nazemiyeh et al., 2007).
Antioxidant and Cytotoxic Activities
This compound's potential in antioxidant and cytotoxic studies was explored by Saracoglu et al. (1995), who investigated the activities of various glycosides including this compound in Turkish medicinal plants. Their findings indicated that phenylpropanoid glycosides like this compound might exhibit significant activity against cancer cells without affecting primary-cultured rat hepatocytes, highlighting its potential in cancer research (Saracoglu et al., 1995).
Phytochemical Research
Delnavazi et al. (2016) included this compound in their study of the phytochemical constituents, antioxidant activity, and toxicity potential of Phlomis olivieri, a medicinal plant. This research contributes to understanding the plant's pharmacological potentials and the role of its constituents like this compound in medicinal applications (Delnavazi et al., 2016).
Propriétés
Numéro CAS |
128988-15-8 |
|---|---|
Formule moléculaire |
C35H46O19 |
Poids moléculaire |
770.7 g/mol |
Nom IUPAC |
[4-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H46O19/c1-14-24(42)26(44)28(46)34(49-14)54-32-27(45)25(43)15(2)50-35(32)53-31-29(47)33(48-10-9-17-4-7-19(38)21(40)12-17)51-22(13-36)30(31)52-23(41)8-5-16-3-6-18(37)20(39)11-16/h3-8,11-12,14-15,22,24-40,42-47H,9-10,13H2,1-2H3/b8-5+ |
Clé InChI |
BHIVONXIYZYGEJ-VMPITWQZSA-N |
SMILES isomérique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC(=O)/C=C/C4=CC(=C(C=C4)O)O)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC(=O)C=CC4=CC(=C(C=C4)O)O)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC(=O)C=CC4=CC(=C(C=C4)O)O)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O)O)O |
Synonymes |
3,4-dihydroxy beta-phenylethoxy-O-alpha-rhamnopyranosyl-(1-2)-alpha-rhamnopyranosyl-(1-3)-4-O-caffeoyl-beta-glucopyranoside phlinoside C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-5-[hexyl(methyl)amino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride](/img/structure/B1242600.png)




![3-({1-[3-(1H-Imidazol-2-ylamino)-propyl]-1H-indazole-5-carbonyl}-amino)-2-(2,4,6-trimethyl-benzenesulfonylamino)-propionic acid](/img/structure/B1242609.png)
![(2S)-2-amino-5-[[(2S)-3-[5-[(2S)-2-(3-aminopropanoylamino)-2-carboxyethyl]-2,3-dihydroxyphenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1242610.png)
![[(6Z,11Z,15Z,20Z)-13,14-diethyl-3,4,8,19,23,24-hexamethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropane-3,1-diyl bis(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}carbamate)](/img/structure/B1242612.png)

![2-(3-Chloro-6-methyl-8-phenyl-4,5,7,8-tetrahydrothieno[2,3-d]azepin-2-yl)propan-2-ol](/img/structure/B1242614.png)
![2-benzyl-N-[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonylpropanamide](/img/structure/B1242616.png)
![2-[2-[Bis(2-oxido-2-oxoethyl)amino]ethyl-(2-oxido-2-oxoethyl)amino]acetate; gadolinium(3+)](/img/structure/B1242617.png)
